1,2,3-Trichloronaphthalene

Catalog No.
S3713725
CAS No.
50402-52-3
M.F
C10H5Cl3
M. Wt
231.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2,3-Trichloronaphthalene

CAS Number

50402-52-3

Product Name

1,2,3-Trichloronaphthalene

IUPAC Name

1,2,3-trichloronaphthalene

Molecular Formula

C10H5Cl3

Molecular Weight

231.5 g/mol

InChI

InChI=1S/C10H5Cl3/c11-8-5-6-3-1-2-4-7(6)9(12)10(8)13/h1-5H

InChI Key

QEPTXDCPBXMWJC-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=C(C(=C2Cl)Cl)Cl

Solubility

Insoluble (NIOSH, 2016)
Water solubility: 0.017-0.064 mg/l at 25 °C /Trichloronaphthalene isomers/
Solubility in water: none
Insoluble

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=C2Cl)Cl)Cl

1,2,3-Trichloronaphthalene is a chlorinated aromatic hydrocarbon with the molecular formula C10H5Cl3C_{10}H_5Cl_3 and a molecular weight of approximately 231.51 g/mol. This compound is characterized by three chlorine atoms substituted at the 1, 2, and 3 positions on the naphthalene ring. It is part of a larger class of chemicals known as polychlorinated naphthalenes, which are derived from naphthalene through chlorination processes. The structure of 1,2,3-Trichloronaphthalene contributes to its unique chemical properties and potential applications in various fields, including chemistry and biology

2
.

  • Environmental studies

    As 1,2,3-TCN is a persistent organic pollutant, research has been conducted on its environmental fate and impact. Studies have shown that 1,2,3-TCN can bioaccumulate in fish and other organisms PubChem: . This means that the concentration of 1,2,3-TCN in an organism can increase over time through repeated exposure and can pose a threat to the health of the organism and potentially the entire food chain.

  • Analytical methods development

    Due to the environmental concerns surrounding 1,2,3-TCN and other chlorinated naphthalenes, there is ongoing research to develop more accurate and sensitive methods for detecting and measuring these compounds in environmental samples. This research is crucial for monitoring environmental contamination and assessing potential risks.

  • Substitution Reactions: The chlorine atoms can be replaced by nucleophiles such as hydroxide ions, leading to hydroxylated derivatives.
  • Oxidation Reactions: This compound can be oxidized to form naphthoquinones, which serve as important intermediates in organic synthesis.
  • Reduction Reactions: Reduction processes can yield partially or fully dechlorinated naphthalene derivatives. Common reagents for these reactions include sodium hydroxide for substitution, potassium permanganate for oxidation, and hydrogen gas in the presence of a palladium catalyst for reduction .

Research indicates that 1,2,3-Trichloronaphthalene exhibits significant biological activity. It has been studied for its potential toxicity and environmental impact. The compound can disrupt cellular membranes and interfere with enzyme activities, leading to cytotoxic effects. Additionally, it is known to induce oxidative stress by generating reactive oxygen species that can damage cellular components such as DNA and proteins .

The synthesis of 1,2,3-Trichloronaphthalene typically involves the chlorination of naphthalene using chlorine gas in the presence of a catalyst like iron or aluminum chloride. This reaction is exothermic and requires careful monitoring to avoid over-chlorination and unwanted by-products. Industrially, continuous flow reactors are often employed to ensure consistent product quality and yield. Reaction conditions such as temperature and chlorine concentration are optimized to maximize the production of this compound while minimizing other chlorinated naphthalene isomers .

1,2,3-Trichloronaphthalene has various applications across different fields:

  • Chemistry: It serves as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
  • Biology: The compound is studied for its effects on biological systems, particularly regarding toxicity.
  • Medicine: Ongoing research explores its potential use in pharmaceuticals, especially in synthesizing chlorinated aromatic compounds with biological activity.
  • Industry: Historically used in producing insulating materials and lubricants .

Studies on the interactions of 1,2,3-Trichloronaphthalene with biological systems have revealed its potential to induce cytotoxicity. The compound interacts with cellular membranes and enzymes, leading to various biological effects. Its ability to generate reactive oxygen species contributes to oxidative stress in cells. Research continues to explore these interactions to better understand the compound's implications for health and environmental safety .

1,2,3-Trichloronaphthalene is part of a series of trichloronaphthalene isomers that include:

  • 1,2,4-Trichloronaphthalene: Similar in structure but with distinct reactivity patterns; used in similar industrial applications.
  • 1,2,5-Trichloronaphthalene: Another isomer with different chemical properties; utilized in various chemical syntheses.

Comparison Table

Compound NameMolecular FormulaUnique Features
1,2,3-TrichloronaphthaleneC10H5Cl3C_{10}H_5Cl_3Exhibits significant biological activity
1,2,4-TrichloronaphthaleneC10H5Cl3C_{10}H_5Cl_3Different reactivity patterns; used in industry
1,2,5-TrichloronaphthaleneC10H5Cl3C_{10}H_5Cl_3Used as a precursor in organic synthesis

This table highlights the structural similarities among these compounds while emphasizing their unique characteristics that influence their applications and reactivity .

Physical Description

Trichloronaphthalene is a colorless to pale-yellow solid with an aromatic odor. mp: 93°C; bp: 304-354°C. Used in lubricants and in the manufacture of insulation for electrical wire. Presents an environmental danger. If released into the environment, bioaccumulation takes place in fish. Will persist in the environment causing long-term adverse effects. The halowaxes are technical-grade chlorinated naphthalenes containing trichloronaphthalene in its various isomers together with (mainly) tetrachloro-, pentachloro-, and hexa-chloronapthalenes in their various isomers.
COLOURLESS-TO-YELLOW SOLID IN VARIOUS FORMS WITH CHARACTERISTIC ODOUR.
Colorless to pale-yellow solid with an aromatic odor.

Color/Form

Colorless to pale-yellow solid.

XLogP3

5.1

Exact Mass

229.945683 g/mol

Monoisotopic Mass

229.945683 g/mol

Boiling Point

579 to 669 °F at 760 mm Hg (NIOSH, 2016)
BETWEEN 304.44 - 354.44 °C
304-354 °C
579-669°F

Flash Point

392 °F (NIOSH, 2016)
(200 °C) (OPEN CUP)
200 °C o.c.
392°F (open cup)
(oc) 392°F

Heavy Atom Count

13

Vapor Density

8.0 (Air= 1 at boiling point of trichloronaphthalene)
Relative vapor density (air = 1): 8

Density

1.58 (NIOSH, 2016)
1.58
1.58 g/cm³

Odor

Aromatic odor

Decomposition

The substance decomposes on heating and on burning producing toxic and corrosive fumes including hydrogen chloride and phosgene.

Melting Point

199 °F (NIOSH, 2016)
93 °C
199°F

Mechanism of Action

Of the individual PCN congeners tested, penta-, hexa-, and heptachloronaphthalenes gave full dose- response curves, whereas most of the lower chlorinated congeners as well as octachloronaphthalene were inactive in /the rat hepatoma H4IIE-luc cell (luciferase) assay . The most potent congener was 1,2,3,4,6,7-hexachloronaphthalene . Similar results have been obtained by another study testing individual PCN congeners using the luciferase (and the EROD) assay with recombinant H4IIE rat hepatoma cells. Again, hexa- and heptachloronaphthalenes tested were the most potent congeners, /followed by/ Pentachlorinated congeners .Tetra, tri-, di-, and monochloronaphthalenes were found to be less active. There was also a rank order of potency within the penta- and hexachloronaphthalene isomers, in a manner suggesting that the presence of meta-substituted chlorines is linked to decreased potency. For example, for hexachloronaphthalenes, an approximate ranking order was given as 1,2,3,6,7,8 greater than 1,2,3,4,6,7 greater than 1,2,3,5,6,7 greater than 1,2,3,5,6,8.

Vapor Pressure

less than 1 mm Hg (NIOSH, 2016)
2.00e-05 mmHg
LESS THAN 1 TORR @ 20 °C
Vapor pressure, Pa at 20 °C:
<1 mmHg

Wikipedia

1,2,3-Trichloronaphthalene

Methods of Manufacturing

Polychlorinated naphthalenes (PCNs) ... can be synthesized by the chlorination of naphthalene. /Polychlorinated naphthalenes/

General Manufacturing Information

Naphthalene, trichloro-: ACTIVE
SP - indicates a substance that is identified in a proposed Significant New Use Rule.
Koppers Co, Inc., the sole U.S. producer, ceased manufacturing their chloronaphthalene products (Halowax) in 1977.
Commercial PCNs were produced by several companies, eg, Koppers Chemical Co., Halochem, Prodelec, Bayer, and ICI, and marketed under a number of trade names including Halowaxes, Nibren wasex, Seekay waxes, and Clonacire waxes. /Polychlorinated naphthalenes/
... Most of the commercial PCNs were complex mixtures of isomers and cogeners, although two products, namely monoPCN and Halowax 1051/N-Wax 80, contained primarily 1-chloronaphthalene and octachloronaphthalene, respectively. /Polychlorinated naphthalenes/

Analytic Laboratory Methods

SAMPLES WERE ANALYZED BY QUADRUPLE GC/MS/COMPUTER IN MULTIPLE ION DETECTION MODE.
Method: NIOSH S128: Analyte: Trichloronaphthalene; Matrix: Air; Procedure: Gas chromatography; Range: 1.647 to 8.79 mg/cu m.
Chloronaphthalenes are analyzed by GLC, HPLC, and TLC. /Chloronaphthalenes/
EPA Method 8120. Gas Chromatographic Method with an electron capture detector for the detection of ppb levels of certain chlorinated hydrocarbons including chlorinated naphthalene, not otherwise specified. in solid waste using the solvent flush technique. Under the prescribed conditions for chlorinated naphthalene, not otherwise specified the method detection limit is not given. Prcision and method accuracy were found to be directly related to the concentration of the parameter and essentially independent of the sample matrix. /Chlorinated naphthalene, not otherwise specified/
EPA Method 8250. Packed Column Gas Chromatography/Mass Spectrometry Technique for the determination of semivolatile organic compounds in extracts prepared from all types of solid waste matrices, soil, and groundwater. This method is applicable to quantify most neutral, acidic, and basic organic compounds that are soluble in methylene chloride and capable of being eluted with derivatization as sharp peaks from a gas chromatographic packed column. Under the prescribed conditions, chlorinated naphthalene, not otherwise specified, detection limit not given. Precision and method accuracy were found to be directly related to the concentration of the analyte and essentially independent of the sample matrix. /Chlorinated naphthalene, not otherwise specified/

Dates

Last modified: 08-20-2023

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